A Comprehensive Technical Guide to 4-Methoxy-3-methylphenylacetone: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-Methoxy-3-methylphenylacetone: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 4-Methoxy-3-methylphenylacetone (CAS No: 16882-23-8), a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical and spectroscopic properties, offers a proposed synthetic pathway with methodological insights, and explores its primary application as a precursor in the synthesis of the antispasmodic drug Mebeverine. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on the scientific and practical aspects of this compound.
Introduction
4-Methoxy-3-methylphenylacetone, also known as 1-(4-Methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a substituted phenyl ring with methoxy and methyl groups, makes it a strategically important precursor for more complex molecules. While not as widely documented as some commodity chemicals, its role as a key intermediate in the synthesis of pharmaceuticals, most notably Mebeverine, underscores its significance in medicinal chemistry and drug manufacturing.[2] This guide aims to synthesize available technical data and provide expert-driven insights into its chemistry and applications.
Caption: Chemical structure of 4-Methoxy-3-methylphenylacetone.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its handling, reaction optimization, and purification. Below is a summary of the known properties of 4-Methoxy-3-methylphenylacetone.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16882-23-8 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| IUPAC Name | 1-(4-methoxy-3-methylphenyl)propan-2-one | [1] |
| Synonyms | 4-Methoxy-3-methylphenylacetone | [1] |
| Boiling Point | 164-166 °C (at 10 Torr) | [3] (from related) |
| Density | ~1.011 g/cm³ (Predicted) | [3] (from related) |
| Storage Temp. | 2-8°C | [1] (from related) |
Spectroscopic Profile
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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Aromatic Protons: Three signals in the aromatic region (~6.7-7.1 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted benzene ring.
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Methoxy Protons: A sharp singlet at approximately 3.8 ppm, integrating to 3H, for the -OCH₃ group.
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Benzylic Protons: A singlet around 3.6 ppm, integrating to 2H, for the -CH₂- group adjacent to the phenyl ring.
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Methyl Ketone Protons: A sharp singlet near 2.1 ppm, integrating to 3H, for the terminal -COCH₃ group.
-
Aromatic Methyl Protons: A singlet around 2.2 ppm, integrating to 3H, for the -CH₃ group on the phenyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would complement the proton NMR for structural confirmation. Key expected signals include:
-
A signal for the carbonyl carbon at ~207 ppm.
-
Six distinct signals in the aromatic region (110-160 ppm).
-
A signal for the methoxy carbon at ~55 ppm.
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Signals for the benzylic carbon, the methyl ketone carbon, and the aromatic methyl carbon.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is primarily used to identify functional groups.[1] The most prominent and diagnostic peak for 4-Methoxy-3-methylphenylacetone would be a strong C=O (ketone) stretch at approximately 1715 cm⁻¹. Other significant peaks would include C-O-C stretches for the ether group (~1250 cm⁻¹) and C-H stretches for the aromatic and aliphatic components.
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MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 178.[1] Common fragmentation patterns would likely involve the loss of the acetyl group (-COCH₃) leading to a fragment at m/z = 135, and cleavage at the benzylic position.
Synthesis and Purification
While specific, peer-reviewed synthetic procedures for 4-Methoxy-3-methylphenylacetone are sparse, a robust synthesis can be designed based on established organic chemistry reactions, such as the acylation of a suitable precursor.
Proposed Synthetic Workflow
A logical approach involves the Friedel-Crafts acylation of 2-methylanisole. However, controlling regioselectivity can be challenging. An alternative and more controlled route, outlined below, involves the methylation of a phenolic precursor.
Caption: A potential multi-step synthetic workflow for 4-Methoxy-3-methylphenylacetone.
Experimental Protocol (Illustrative)
This protocol describes the methylation step, a common transformation in pharmaceutical synthesis.[5]
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Reaction Setup: To a stirred suspension of 1-(4-hydroxy-3-methylphenyl)ethanone (1 equivalent) and potassium carbonate (1.25 equivalents) in acetone, slowly add dimethyl sulfate (1.1 equivalents) at room temperature.[5] Causality: Potassium carbonate acts as a base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent. Slow addition of the alkylating agent controls the exothermic reaction.
-
Reaction: Heat the mixture to reflux and stir overnight.[5] Causality: Heating increases the reaction rate to ensure complete conversion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid salts. Wash the solids with fresh acetone.[5]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic impurities.[5]
-
Purification & Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[5] The product can be further purified by vacuum distillation or column chromatography. The final product's identity and purity must be confirmed using the spectroscopic methods detailed in Section 2.1.
Key Applications in Drug Development
The primary documented application of 4-Methoxy-3-methylphenylacetone is as a key starting material in the synthesis of Mebeverine.[2][6]
Precursor to Mebeverine
Mebeverine is a musculotropic antispasmodic drug used to relieve the symptoms of irritable bowel syndrome (IBS).[2][6] The synthesis of Mebeverine involves a reductive amination of a phenylacetone derivative followed by coupling with a second fragment. Several synthetic routes start with a phenylacetone core.[2] In these pathways, 4-Methoxyphenylacetone (a close analog) undergoes reductive amination with ethylamine to form N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.[2][6] This amine is then reacted with a second component to form the final drug. The synthesis using 4-Methoxy-3-methylphenylacetone would follow an analogous pathway.
Caption: Role of 4-Methoxy-3-methylphenylacetone in the synthesis of a Mebeverine analog.
The specific substitution pattern on the phenyl ring is critical for the pharmacological activity of the final drug molecule. The methoxy group can influence binding to the target receptor and affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
Based on safety data for structurally similar compounds like 4-Methoxy-3-methylacetophenone, appropriate precautions must be taken when handling 4-Methoxy-3-methylphenylacetone.[7]
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Hazard Identification: The compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] It may also be harmful if swallowed.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1] (from related)
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[10]
-
Inhalation: Move the person to fresh air.[8]
-
Conclusion
4-Methoxy-3-methylphenylacetone is a specialized chemical intermediate with a defined role in pharmaceutical synthesis. While public data on its properties is limited, a comprehensive technical profile can be constructed through analysis of its structure and comparison with well-documented analogs. Its primary value lies in its function as a precursor to the antispasmodic drug Mebeverine, making it a compound of significant interest to professionals in drug discovery and process development. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and manufacturing.
References
Sources
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- 4. 2-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]
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